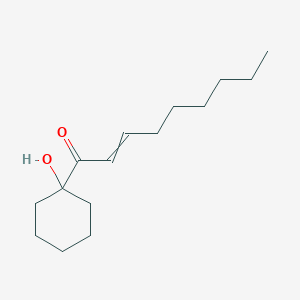
1-(1-Hydroxycyclohexyl)non-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxycyclohexyl)non-2-en-1-one is an organic compound with the molecular formula C15H26O2. It is characterized by a cyclohexyl group attached to a non-2-en-1-one structure, with a hydroxyl group on the cyclohexyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxycyclohexyl)non-2-en-1-one typically involves the reaction of cyclohexanone with non-2-en-1-one under specific conditions. One common method includes the use of a base catalyst to facilitate the addition of the cyclohexyl group to the non-2-en-1-one structure. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and advanced purification methods like distillation and crystallization are common in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Hydroxycyclohexyl)non-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the non-2-en-1-one structure can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(1-Oxocyclohexyl)non-2-en-1-one.
Reduction: Formation of 1-(1-Hydroxycyclohexyl)nonane.
Substitution: Formation of 1-(1-Chlorocyclohexyl)non-2-en-1-one.
Aplicaciones Científicas De Investigación
1-(1-Hydroxycyclohexyl)non-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Hydroxycyclohexyl)non-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with enzymes and receptors, potentially altering their activity. The compound may also interact with cellular pathways involved in inflammation and pain, contributing to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: Similar structure but with a phenyl group instead of a non-2-en-1-one.
2-(1-Cyclohexenyl)cyclohexanone: Contains a cyclohexenyl group instead of a non-2-en-1-one.
[1,1’-Bicyclohexyl]-2-one, 1’-hydroxy-: Similar cyclohexyl structure but different functional groups.
Uniqueness
1-(1-Hydroxycyclohexyl)non-2-en-1-one is unique due to its combination of a cyclohexyl ring and a non-2-en-1-one structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
651726-51-1 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
1-(1-hydroxycyclohexyl)non-2-en-1-one |
InChI |
InChI=1S/C15H26O2/c1-2-3-4-5-6-8-11-14(16)15(17)12-9-7-10-13-15/h8,11,17H,2-7,9-10,12-13H2,1H3 |
Clave InChI |
YQBATONBPIUWMU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CC(=O)C1(CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine](/img/structure/B12521348.png)
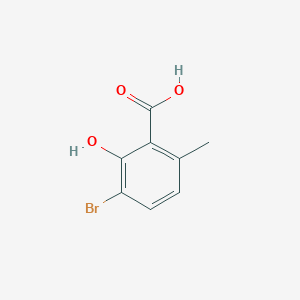
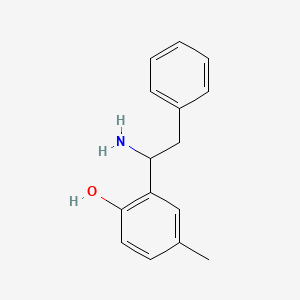
![Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester](/img/structure/B12521370.png)
![Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol](/img/structure/B12521373.png)
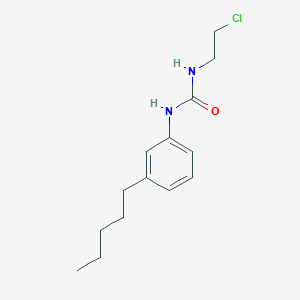
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-](/img/structure/B12521389.png)
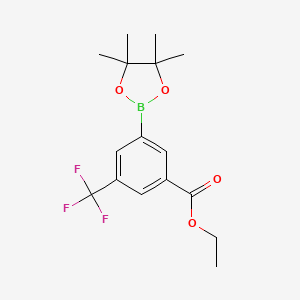
![N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12521403.png)
![[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde](/img/structure/B12521409.png)

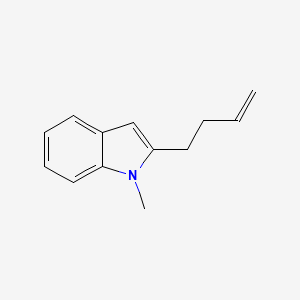
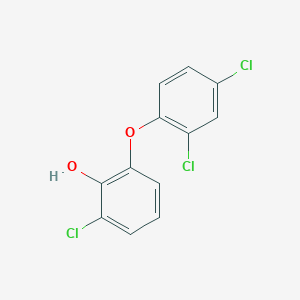
![Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B12521440.png)
